(E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
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Overview
Description
(E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethylamine, which is then reacted with methylsulfonyl chloride to form the N-methylsulfamoyl derivative. This intermediate is then coupled with 4-(phenyldiazenyl)benzoic acid under appropriate conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid
- N-(4-(phenyldiazenyl)phenyl)benzamide
- N-(furan-2-ylmethyl)-N-methylsulfamoyl derivatives
Uniqueness
(E)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and opportunities for further research and development.
Properties
CAS No. |
1006812-73-2 |
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Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H22N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-17H,18H2,1H3,(H,26,30) |
InChI Key |
NPCMQGVNNSDXQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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